![molecular formula C14H16N2O4S2 B5718344 N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide
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Overview
Description
N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide, commonly known as MMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMS is a sulfonamide derivative that has been synthesized through a unique method and has been the subject of extensive research due to its diverse range of applications.
Mechanism of Action
The mechanism of action of MMS is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. MMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MMS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. MMS has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
MMS has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its potential for use in a variety of applications. However, MMS also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on MMS, including further investigation of its potential applications in medicinal chemistry, material science, and biochemistry. Additional studies are needed to fully understand the mechanism of action of MMS and its potential toxicity. Furthermore, the development of novel MMS derivatives with improved properties and efficacy is an area of ongoing research.
Synthesis Methods
MMS can be synthesized through a two-step process involving the reaction of 3-nitroaniline with methanesulfonyl chloride followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with benzenesulfonyl chloride.
Scientific Research Applications
MMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, MMS has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, MMS has been used as a building block for various polymers and materials. In biochemistry, MMS has been used as a tool to study protein structure and function.
properties
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-16(21(2,17)18)13-8-6-7-12(11-13)15-22(19,20)14-9-4-3-5-10-14/h3-11,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLQHSEPRILRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide |
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